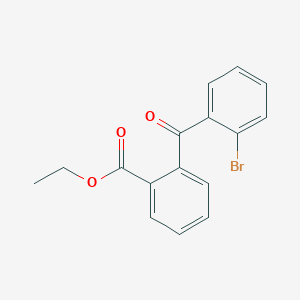

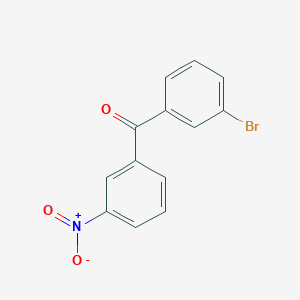

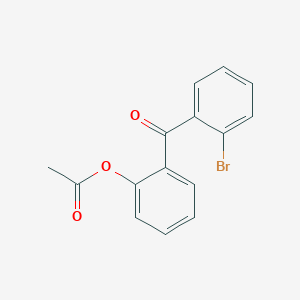

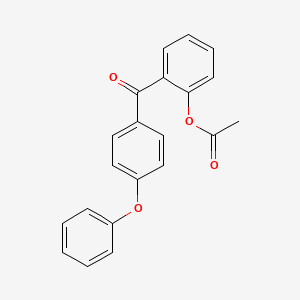

4-Acetoxy-2'-iodobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Acetoxy-2'-iodobenzophenone is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and reactions that can provide insight into the behavior of similar molecules. For instance, the hydrolysis and photolysis of a quinol ester with anti-tumor activity are discussed, which could be relevant to understanding the reactivity of the acetoxy group in 4-Acetoxy-2'-iodobenzophenone . Additionally, the enzymatic reduction of aromatic compounds is described, which may be pertinent to the metabolism or transformation of benzophenone derivatives .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, methylation, Suzuki coupling, and hydrolysis . These methods could potentially be applied to the synthesis of 4-Acetoxy-2'-iodobenzophenone, with appropriate modifications to accommodate the specific functional groups and the iodine substituent.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Acetoxy-2'-iodobenzophenone can be determined using X-ray diffraction, as demonstrated by the analysis of a phenoxyalkanoic acid and its adduct with 4-aminobenzoic acid . Such techniques could elucidate the crystal structure of 4-Acetoxy-2'-iodobenzophenone, providing insights into its molecular conformation and potential intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of compounds with acetoxy groups and aromatic systems can be complex. For example, the quinol ester mentioned undergoes hydrolysis to generate an oxenium ion intermediate, which is then trapped by nucleophiles . This suggests that 4-Acetoxy-2'-iodobenzophenone may also undergo hydrolysis under certain conditions, potentially leading to the formation of reactive intermediates.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Acetoxy-2'-iodobenzophenone are not directly reported, the properties of related compounds can provide some context. For instance, the fluorescence quenching detection of specific ions by a synthesized dibenzoic acid derivative indicates that similar benzophenone derivatives might exhibit fluorescence properties that could be exploited in sensor applications . Additionally, the solubility, melting point, and other physical properties could be inferred from the behavior of structurally related compounds.

科学的研究の応用

4-Acetoxy-2’-iodobenzophenone is a chemical compound with the molecular formula C15H11IO3 . It is used in various scientific fields, particularly in the synthesis of other compounds .

As mentioned earlier, 4-Acetoxy-2’-iodobenzophenone is a chemical compound used in various scientific fields, particularly in the synthesis of other compounds . One specific application is in the synthesis of 4-acetoxy-2-azetidinone, which is useful for the preparation of carbapenem- and penem-type antibiotics .

As mentioned earlier, 4-Acetoxy-2’-iodobenzophenone is a chemical compound used in various scientific fields, particularly in the synthesis of other compounds . One specific application is in the synthesis of 4-acetoxy-2-azetidinone, which is useful for the preparation of carbapenem- and penem-type antibiotics .

特性

IUPAC Name |

[4-(2-iodobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11IO3/c1-10(17)19-12-8-6-11(7-9-12)15(18)13-4-2-3-5-14(13)16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFCCFYTBWKKPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641700 |

Source

|

| Record name | 4-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetoxy-2'-iodobenzophenone | |

CAS RN |

890099-48-6 |

Source

|

| Record name | 4-(2-Iodobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。